Triethyl citrate

Catalog No.
S545838
CAS No.
77-93-0
M.F
C12H20O7
C12H20O7
(CH2COOC2H5)2COHCOOC2H5
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl citrate

CAS Number

77-93-0

Product Name

Triethyl citrate

IUPAC Name

triethyl 2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C12H20O7
C12H20O7
(CH2COOC2H5)2COHCOOC2H5

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3

InChI Key

DOOTYTYQINUNNV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O

Solubility

In water, 6.50X10+4 mg/L at room temp
In peanut oil: 0.8%; miscible with alcohol, ethanol, ether
Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether
65 mg/mL
Solubility in water: moderate
slightly soluble in water; miscible with alcohol and ethe

Synonyms

Triethyl citrate; NSC 8907; NSC-8907; NSC8907

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O

Description

The exact mass of the compound Triethyl citrate is 276.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.24 m65 mg/mlin water, 6.50x10+4 mg/l at room tempin peanut oil: 0.8%; miscible with alcohol, ethanol, etherslightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether65 mg/mlsolubility in water: moderateslightly soluble in water; miscible with alcohol and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8907. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Enhanced Oil Recovery (EOR)

Food Additive and Emulsifier

Pharmaceutical Coatings

Plasticizer for PVC

Dye Entrapment for Fluorescence Imaging

Fabrication of Green Nanocomposites

Pseudo-emulsifier in E-cigarette Juices

Solvent in Analytical Chemistry

Triethyl citrate is an ester derived from citric acid, characterized by its clear, colorless, and odorless liquid form. It is commonly recognized as a food additive with the E number E1505. This compound serves multiple functions, including acting as a solvent, emulsifier, and stabilizer for foams, particularly in applications such as egg white whipping aids. Its molecular formula is C12H20O7, and it has a molecular weight of approximately 276.28 g/mol .

The mechanism of action of TEC depends on its application.

  • In Food Science: In food products, TEC acts as an emulsifier, aiding in the dispersion of immiscible ingredients like oil and water. It can also stabilize foams, such as whipped cream, by preventing them from collapsing [].
  • In Pharmaceuticals: TEC can be used as a plasticizer in coatings for tablets and capsules, improving their flexibility and preventing breakage []. It might also play a role in enhancing the absorption of certain drugs []. (Further research is needed to understand the specific mechanisms involved).

TEC is generally considered safe for intended use in food and pharmaceutical applications []. However, some safety considerations exist:

  • Skin Irritation: Prolonged or repeated contact with TEC can cause skin irritation.
  • Eye Irritation: Direct contact with eyes can cause irritation.
  • Flammability: TEC has a high boiling point and is considered relatively non-flammable [].

Triethyl citrate is primarily synthesized through the esterification reaction between citric acid and ethanol. The reaction can be catalyzed by various agents, including sulfuric acid or ion-exchange resins. The process typically involves several steps:

  • Formation of Monoethyl Citrate: Citric acid reacts with ethanol to form monoethyl citrate.
  • Formation of Diethyl Citrate: Continued reaction leads to the formation of diethyl citrate.
  • Formation of Triethyl Citrate: The final product is triethyl citrate, which is formed more slowly due to the equilibrium nature of the reaction .

The reaction conditions significantly influence the yield and purity of triethyl citrate. Higher temperatures (around 120ºC) and increased ethanol-to-citric acid ratios enhance the conversion rate but may also lead to side reactions, such as the formation of diethyl ether .

Triethyl citrate is hydrolyzed in vivo into citric acid and ethanol. Studies indicate that it is metabolized at a slower rate in human serum compared to rat serum, suggesting species-specific metabolic pathways . Its biological activity includes potential applications in pharmaceutical formulations, where it may serve as a plasticizer or solvent.

Several methods exist for synthesizing triethyl citrate:

  • Conventional Esterification: Mixing citric acid and ethanol in the presence of a catalyst under controlled temperature conditions.
  • Reactive Distillation: This method combines chemical reaction and distillation in one vessel, allowing for continuous removal of triethyl citrate as it forms, thus driving the reaction forward .
  • Fermentation-Based Methods: Ethanol can be added directly to citric acid in its fermentation broth state, although this method may result in a mixture of esters that requires further purification .

Triethyl citrate has diverse applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products, particularly for enhancing foam stability in whipped egg whites.
  • Pharmaceuticals: Acts as a plasticizer in coatings for tablets and capsules.
  • Cosmetics: Employed in personal care products such as lotions and perfumes due to its emulsifying properties.
  • Plastics Industry: Functions as a plasticizer for polyvinyl chloride (PVC) and other plastics .

Triethyl citrate shares structural similarities with several other esters derived from citric acid or similar organic acids. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UsesUnique Features
Monoethyl CitrateC6H10O5Food additive, emulsifierLess viscous than triethyl citrate
Diethyl CitrateC8H14O6Solvent, plasticizerIntermediate product in triethyl citrate synthesis
Acetyl Tributyl CitrateC15H26O4Plasticizer in food packagingHigher molecular weight; used for different applications
Butyl CitrateC12H22O4Solvent for coatingsDifferent alkyl group leading to varied solubility properties

Triethyl citrate stands out due to its specific application as a whipping aid in food products and its role as a biodegradable plasticizer, making it an environmentally friendly choice compared to some synthetic alternatives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Odourless, practically colourless, oily liquid
Colorless liquid; [ICSC]
Solid
COLOURLESS OILY LIQUID.
practically colourless, oily liquid; bitter taste; little odou

Color/Form

Oily liquid
Colorless, mobile liquid

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

276.12090297 g/mol

Monoisotopic Mass

276.12090297 g/mol

Boiling Point

294 °C
127.00 °C. @ 1.00 mm Hg

Flash Point

155 °C (311 °F) - closed cup
151 °C

Heavy Atom Count

19

Taste

Bitter taste

Density

1.1369 g/cu cm at 20 °C
Relative density (water = 1): 1.1
1.138-1.139

Odor

Fruity odor

Decomposition

When heated to decomposition it emits acrid smoke and irritatiing fumes.

Appearance

Solid powder

Melting Point

-55 °C
< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Z96QXD6UM

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1827 of 1896 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Triethyl citrate is a colorless, oily liquid. It has a fruity odor and bitter taste. Triethyl citrate is very soluble in water. USE: Triethyl citrate is an important commercial chemical used as an industrial solvent and in paint removers. It is also used to increase the flexibility of plastics. Triethyl citrate is a food additive used in small amounts as a flavor-preserving agent and stabilizer in processed food (e.g., alcoholic and nonalcoholic beverages, packaged baked goods, frozen dairy or egg whites, gelatins and puddings, chewing gum, and candy). It is also used in various personal care products, including perfumes, body sprays, lotions, and hairsprays. EXPOSURE: Workers that use or produce triethyl citrate may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by breathing in mists or have direct skin contact using personal care products containing triethyl citrate or by ingesting foods or medicines that contain triethyl citrate as an additive. If triethyl citrate is released to air, it will be broken down by reaction with other chemicals. It will not be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Triethyl citrate is expected to move through soil. Triethyl citrate is not expected to move into air from wet soils or water surfaces. Triethyl citrate is expected to be broken down by microorganisms and is not expected build up in tissues of aquatic organisms. RISK: Neither skin irritation nor allergic reactions occurred in humans following skin exposure to a low-to-moderate dose of triethyl citrate. No other studies on human health effects following exposure to triethyl citrate were located. Allergic skin reactions and eye irritation occurred in laboratory animals exposed to moderate-to-high doses of triethyl citrate. Weakness and decreased activity followed by extreme agitation, convulsions, and death were observed in laboratory animals exposed once to a high oral dose. No effects were observed in laboratory animal fed low-to-moderate doses of triethyl citrate over time. The potential of triethyl citrate to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential of triethyl citrate to cause cancer in laboratory animals has not been examined. The potential for triethyl citrate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ The objective of this study was/ to evaluate the efficacy and tolerability of a novel lotion containing triethyl citrate and ethyl linoleate in the treatment of mild to moderate acne vulgaris. This was a double-blind, placebo-controlled, randomized study comparing the active lotion containing triethyl citrate and ethyl linoleate with its vehicle as a placebo control. Patients were assessed by the modified Leeds acne grading system as well as by counting inflammatory and noninflammatory lesions on the face at weeks 0, 4, 8 and 12. Sebum production was assessed by the Sebutape method at weeks 0 and 12. All adverse events were recorded. Forty patients were recruited into the study, of whom 33 completed the study. Active treatment was statistically superior to placebo in reduction of Leeds grading and total, inflammatory and noninflammatory lesion counts. The active lotion showed a rapid response with obvious reduction in lesion counts and acne grading by 4 weeks. Sebum production was significantly reduced in the actively treated group, with a mean reduction of 53% in sebum production compared with baseline. One patient developed irritation to the active lotion and withdrew from the study. The new lotion containing triethyl citrate and ethyl linoleate has been shown to be an effective treatment for mild to moderate acne, with an effect on both inflammatory and noninflammatory acne lesions. The new lotion worked quickly and was generally well tolerated. A surprising finding was the significant impact the new lotion has on sebum production, suggesting a role in patients with seborrhea.
MEDICATION (VET): ... Orally, in treating bloat in ruminants.

Mechanism of Action

There was some evidence that type of effects produced may have resulted from binding of calcium by release of citrate ion with resultant hypocalcemia.

Vapor Pressure

0.00189 [mmHg]
Vapor pressure = 1 mm Hg at 107.0 °C
6.87X10-4 mm Hg at 25 °C (extrapolated)
Vapor pressure, Pa at 25 °C: 0.3

Pictograms

Irritant

Irritant

Other CAS

77-93-0

Absorption Distribution and Excretion

In order to assess the toxicological behavior of triethyl citrate, the available experimental and predicted physico-chemical data have been evaluated. The substance is expected to be absorbed very well. The absorption of any metabolite of the substances of interest is fast and complete. Concerning the absorption after exposure via inhalation, as the chemical has a low vapor pressure, it is clear, that the substance is poorly available after inhalation. Given its lipophilicity (LogPow 1.17) - if absorbed - it is expected to be absorbed directly across the respiratory tract epithelium. The substance is expected to be also poorly absorbed following dermal exposure into the stratum corneum and to a certain extent into the epidermis, due to its molecular weight and its LogPow. In addition, the systemic toxicity via the skin is assumed to be low and this has been proven with the results of the acute dermal study with triethyl citrate, in which a LD50 of 5000 mg/kg bw has been obtained. Concerning the distribution in the body, triethyl citrate is expected to be mainly available in the circulatory system (due to its water solubility). The experimentally determined LogPow value, the water solubility and predicted behavior concerning absorption of the substance triethyl citrate do not indicate a potential for accumulation.

Metabolism Metabolites

Triethyl citrate is hydrolyzed in vivo to citric acid and ethanol. Triethyl citrate appeared to be hydrolyzed at a slower rate with human serum compared to rat serum.
Samples of freshly collected rat or human serum were spiked with triethyl citrate and the disappearance of the triethyl citrate measured over a 4 hr period. Triethyl citrate was rapidly hydrolysed by rat serum (15 min), but hydrolysisoccurred at a much slower rate in human serum and was not complete at the end of the 4 hr test period.
Rat-, mouse- and human-liver homogenates as well as serum enzymes hydrolyse triethyl citrate to 1 mol citric acid and 3 mol ethanol/mol ester.
/Triethyl citrate/ is expected to be extensively metabolized by esterases and cytochrome P450 enzymes and break-down in the beta-oxidation or citric acid cycle or in cases subsequent glucuronidation. The substance is assumed to be excreted (if not metabolized completely in beta-oxidation and citric cycle) as metabolites (i.e. conjugates with glucuronic acid) via urine and to a lower extent via bile.

Wikipedia

Triethyl_citrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances;Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; SEQUESTRANT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Plasticiser; Deodorant; Solvent; Antioxidant
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

Methods of Manufacturing

By esterification of ethyl alcohol with citric acid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester: ACTIVE

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: triethyl citrate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.09 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: triethyl citrate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.07 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Tailoring the biodegradability of polylactic acid (PLA) based films and ramie- PLA green composites by using selective additives

Swati Sharma, Abhijit Majumdar, Bhupendra Singh Butola
PMID: 33892039   DOI: 10.1016/j.ijbiomac.2021.04.108

Abstract

This study explores the effect of plasticisers (lotader AX8900, polyethylene glycol and triethyl citrate) on biodegradability of polylactic acid (PLA) and its composites with halloysite nanotubes and ramie fabric by soil burial method. Changes in surface morphology and mechanical properties were evaluated to quantify the degradation behaviour of all samples. The results showed that the relative loss in tensile strength of ramie-PLA composites was more than that of neat PLA or plasticised PLA films. Also, ramie-PLA composite, where ramie fabric was treated with diammonium orthophosphate, had degraded entirely after 60 days of soil burial. It was also confirmed by Fourier transform infrared spectroscopy that the chemical structures of neat PLA and plasticised PLA films changed after the soil burial test. The use of these additives not only reduces the brittleness of PLA but also accelerates the biodegradation rate of PLA. Thus, PLA, along with additives, can help in reduction of carbon footprint and other environmental issues customarily associated with petro based polymers. Therefore, the finding supports the notion of PLA usage as a viable alternative to fossil fuel-based materials.


Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized Aquacoat® ECD (ethyl cellulose dispersion)

Sandeep Kaur, Sowmya Sivasankaran, Erika Wambolt, Sriramakamal Jonnalagadda
PMID: 31765772   DOI: 10.1016/j.ijpharm.2019.118873

Abstract

The potential for zero-order drug-release was evaluated for ethyl cellulose (EC) coated, acetaminophen-layered sugar pellets (Suglets®) of mesh size 18/20 (850-1000 μm). To determine optimal plasticizer/pore-former concentrations for EC films, solvent-cast Aquacoat® ECD (ethyl cellulose dispersion) films were prepared with 0-50% w/w ratios of two triethyl citrate (TEC) or triacetin (TA). Characterization studies showed that films with excipient concentrations ≥20% were homogenous, mechanically strong at room temperature (Young's modulus of 25-35 MPa), and have a glass transition (T
) in the range of 20-45 °C. Based on these results, a working range of 20-50% weight concentrations was selected for drug release studies. Suglets® were layered with acetaminophen (APAP) using Wurster Glatt GPCG-3 to yield roughly 10% w/w coating (controls). The Controls were coated using the same Wurster process with Aquacoat® ECD containing 20-50% w/w of TEC or TA. Samples were removed periodically at 3-11% weight gain, to evaluate impact of weight gain, and consequently film-formation, on drug release. Dissolution was monitored over a period of 12 h in a media consisting of simulated gastric fluid (first two hours), followed by simulated intestinal fluid. The controls showed near 100% release within the first 30 min, indicating the value of EC-coating to achieve controlled release. Dissolution release profiles showed that TEC is more effective than TA as a plasticizer and pore-former, as linear profiles were apparent at lower concentrations and % weight gain. For a quantitative evaluation of these results, linear regression was fitted to all cumulative release profiles, and R-squared values examined as a function of excipient concentration and % weight gain. The corresponding response surface plots and the second order regression were shown to aid in optimization. The design space for zero-order release was represented as contour plots between excipient concentration and % weight gain.


Functional Nanocomposite Films of Poly(Lactic Acid) with Well-Dispersed Chitin Nanocrystals Achieved Using a Dispersing Agent and Liquid-Assisted Extrusion Process

Mitul Patel, Daniel Schwendemann, Giorgia Spigno, Shiyu Geng, Linn Berglund, Kristiina Oksman
PMID: 34361717   DOI: 10.3390/molecules26154557

Abstract

The development of bio-based nanocomposites is of high scientific and industrial interest, since they offer excellent advantages in creating functional materials. However, dispersion and distribution of the nanomaterials inside the polymer matrix is a key challenge to achieve high-performance functional nanocomposites. In this context, for better dispersion, biobased triethyl citrate (TEC) as a dispersing agent in a liquid-assisted extrusion process was used to prepare the nanocomposites of poly (lactic acid) (PLA) and chitin nanocrystals (ChNCs). The aim was to identify the effect of the TEC content on the dispersion of ChNCs in the PLA matrix and the manufacturing of a functional nanocomposite. The nanocomposite film's optical properties; microstructure; migration of the additive and nanocomposites' thermal, mechanical and rheological properties, all influenced by the ChNC dispersion, were studied. The microscopy study confirmed that the dispersion of the ChNCs was improved with the increasing TEC content, and the best dispersion was found in the nanocomposite prepared with 15 wt% TEC. Additionally, the nanocomposite with the highest TEC content (15 wt%) resembled the mechanical properties of commonly used polymers like polyethylene and polypropylene. The addition of ChNCs in PLA-TEC15 enhanced the melt viscosity, as well as melt strength, of the polymer and demonstrated antibacterial activity.


The development of an inline Raman spectroscopic analysis method as a quality control tool for hot melt extruded ramipril fixed-dose combination products

G P Andrews, D S Jones, Z Senta-Loys, A Almajaan, S Li, O Chevallier, C Elliot, A M Healy, J F Kelleher, A M Madi, G C Gilvary, Y Tian
PMID: 31085253   DOI: 10.1016/j.ijpharm.2019.05.029

Abstract

Currently in the pharmaceutical industry, continuous manufacturing is an area of significant interest. In particular, hot-melt extrusion (HME) offers many advantages and has been shown to significantly reduce the number of processing steps relative to a conventional product manufacturing line. To control product quality during HME without process interruption, integration of inline analytical technology is critical. Vibrational spectroscopy (Raman, NIR and FT-IR) is often employed and used for real-time measurements because of the non-destructive and rapid nature of these analytical techniques. However, the establishment of reliable Process Analytical Technology (PAT) tools for HME of thermolabile drugs is challenging. Indeed, the Raman effect is inherently weak and might be subject to interference. Moreover, during HME, heating and photodecomposition can occur and disrupt spectra acquisition. The aim of this research article was to explore the use of inline Raman spectroscopy to characterise a thermolabile drug, ramipril (RMP), during continuous HME processing. Offline measurements by HPLC, LC-MS and Raman spectroscopy were used to characterise RMP and its main degradation product, ramipril-diketopiperazine (RMP-DKP, impurity K). A set of HME experiments together with inline Raman spectroscopic analyses were performed. The feasibility of implementing inline Raman spectroscopic analysis to quantify the level of RMP and RMP-DKP in the extrudate was addressed. Two regions in the Raman spectrum were selected to differentiate RMP and RMP-DKP. When regions were combined, a principle component analysis (PCA) model defined by these two main components (PC 1 = 50.1% and PC 2 = 45%) was established. Using HPLC analyses, we were able to confirm that the PC 1 score was attributed to the level of RMP-DKP, and the PC 2 score was related to the RMP drug content. Investigation of the PCA scatterplot indicated that HME processing temperature was not the only factor causing RMP degradation. Additionally, the plasticiser content, feeding speed and screw rotating speed contributed to RMP degradation during HME processing.


Three-Dimensional Imaging with Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry

Hongxia Bai, Sitora Khodjaniyazova, Kenneth P Garrard, David C Muddiman
PMID: 32031410   DOI: 10.1021/jasms.9b00066

Abstract

Mass spectrometry imaging as a field has pushed its frontiers to three dimensions. Most three-dimensional mass spectrometry imaging (3D MSI) approaches require serial sectioning that results in a loss of biological information between analyzed slices and difficulty in reconstruction of 3D images. In this contribution, infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) was demonstrated to be applicable for 3D MSI that does not require sectioning because IR laser ablates material on a micrometer scale. A commercially available over-the-counter pharmaceutical was used as a model to demonstrate the feasibility of IR-MALDESI for 3D MSI. Depth resolution (i.e., z-resolution) as a function of laser energy levels and density of ablated material was investigated. The best achievable depth resolution from a pill was 2.3 μm at 0.3 mJ/pulse. 2D and 3D MSI were performed on the tablet to show the distribution of pill-specific molecules. A 3D MSI analysis on a region of interest of 15 × 15 voxels across 50 layers was performed. Our results demonstrate that IR-MALDESI is feasible with 3D MSI on a pill, and future work will be focused on analyses of biological tissues.


Investigation of the parameters used in fused deposition modeling of poly(lactic acid) to optimize 3D printing sessions

E Carlier, S Marquette, C Peerboom, L Denis, S Benali, J-M Raquez, K Amighi, J Goole
PMID: 31071420   DOI: 10.1016/j.ijpharm.2019.05.008

Abstract

This study assesses the feasibility of printing implantable devices using 3D printing Fused deposition modeling (FDM) technology. The influence of the deposition temperature, the deposition rate and the layer thickness on the printing process and the physical properties of the devices were evaluated. The filaments were composed of neat poly(lactic acid) (PLA) and blends of different plasticizers (polyethylene glycol 400 (PEG 400), triacetine (TA), acetyltriethyl citrate (ATEC) and triethyl citrate (TEC)) at 10% (w/w). The assessment of thermomechanical characteristics and morphology of both filaments and devices (cylinders and dog bones) were performed. The influence of each parameter was evaluated using a design of experiment (DoE) and the significance of the results was discussed. A large amount of data about the evaluation of FDM process parameters are already available in the literature. However, specific insights needed to be increased into the impact of the use of PLA and plasticized PLA raw material on the feasibility of printing devices in three dimensions. To conclude, the ductility was improved with a high layer thickness, low temperature and using ATEC. Whereas, adhesion was promoted with an increase in temperature, a lower layer thickness and adding TA.


Molecular simulations for amorphous drug formulation: Polymeric matrix properties relevant to hot-melt extrusion

Panagiotis Barmpalexis, Anna Karagianni, Kyriakos Kachrimanis
PMID: 29702231   DOI: 10.1016/j.ejps.2018.04.035

Abstract

In the present study molecular modelling was used to evaluate polymeric drug carrier matrix properties suitable for hot-melt extrusion (HME). Specifically, the effect of three commonly used plasticizers, namely, citric acid (CA), triethyl citrate (TEC) and polyethylene glycol (PEG), on Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, SOL) properties were evaluated with the aid of classical molecular dynamics (MD) and docking simulations. Differential scanning calorimetry (DSC) and ATR-FTIR spectroscopy of polymer-plasticizer mixtures were used to experimentally verify the in silico predictions. Computed Tg value by MD simulations for SOL was in reasonable agreement with the experimentally determined Tg value (72.0 vs. 69.4 °C, for MD and DSC measurement, respectively). Solubility parameter calculations with the aid of MD simulations along with calculated molecular lipophilicity potential interaction (MLPI) scores based on molecular docking, suggested component miscibility only in the case of SOL and PEG. This was verified by a positive deviation of the Tg values determined by DSC, compared to the Gordon-Taylor theoretical predictions. Additionally, the calculated MLPI scores suggested strong interactions between SOL and PEG, verified also by ATR-FTIR. Finally, MD simulations of the hydration process suggested strong hydrogen bonding between SOL - CA, and CA - water molecules.


Assessment of hot-processability and performance of ethylcellulose-based materials for injection-molded prolonged-release systems: An investigational approach

F Casati, F Briatico-Vangosa, F Baldi, A Melocchi, A Maroni, A Gazzaniga, L Zema
PMID: 29981413   DOI: 10.1016/j.ijpharm.2018.07.015

Abstract

The present work focuses on application of an investigational approach to assess the hot-processability of pharmaceutical-grade polymers with a potential for use in the manufacturing of reservoir drug delivery systems via micromolding, and the performance of resulting molded barriers. An inert thermoplastic polymer, ethylcellulose (EC), widely exploited for preparation of prolonged-release systems, was employed as a model component of the release-controlling barriers. Moldability studies were performed with plasticized EC, as such or in admixture with release modifiers, by the use of disk-shaped specimens ≥ 200 µm in thickness. The disks turned out to be a suitable tool for evaluation of the dimensional stability and diffusional barrier performance of the investigated materials after demolding. The effect of the amount of triethyl citrate, used as a plasticizer, on hot-processability of EC was assessed. The rate of a model drug diffusion across the polymeric barriers was shown to be influenced by the extent of porosity from the incorporated additives. The investigational approach proposed, of simple and rapid execution, holds potential for streamlining the development of prolonged-release systems produced by micromolding in the form of drug reservoirs, with no need for molds and molding processes to be set up on a case-by-case basis.


Efficacy and tolerability of a lotion containing triethyl citrate, ethyl linoleate, and GT peptide-10 in the adjuvant treatment of hidradenitis suppurativa: Real-life data

N Skroza, A Mambrin, E Tolino, A Marchesiello, I Proietti, N Bernardini, C Potenza
PMID: 29642279   DOI: 10.1111/dth.12599

Abstract

Hidradenitis suppurativa (HS) is a chronic disorder of terminal follicular epithelium in the apocrine gland-bearing areas. The long term therapy is based mainly on topical and/or systemic antibiotic use that could result in antibiotic resistance. The aim of our study was to present the real-life experience based on the efficacy and tolerability of a novel lotion containing triethyl-citrate, ethyl-linoleate, and g-peptide-10 in the treatment of mild to moderate HS that has already shown effectiveness in acne treatment. This was an open-label study on 30 patients of both sexes affected by HS. Patients were divided into two groups: 15 with Hurley I and 15 with Hurley II-III. The subjects were treated with the topical lotion, three-times-daily for eight weeks, with control at 4 (T
) and eight weeks (T
). Any other concomitant treatment (both topical and/or systemic) was avoided during study period. Improvement was observed in both Sartorius score grading system and inflammatory and noninflammatory lesion counts. The novel lotion has proved to be effective and well-tolerated topical agent alone or in association with other topical and/or systemic tratments in HS, without side effects.


UniORV, a New Multi-Unit Dosage Form, Improved Biopharmaceutical Properties of Tacrolimus in Rats and Humans

Wataru Hirasawa, Shunsuke Sei, Misuzu Mineda, Norimasa Endo, Yoshiharu Matahira, Keisuke Makino, Ryota Tsukada, Hideyuki Sato, Satomi Onoue
PMID: 32140879   DOI: 10.1007/s11095-020-02785-0

Abstract

The aim of the present study was to develop a new multi-unit dosage formulation, Universal ORbicular Vehicle (UniORV), to improve the biopharmaceutical properties of tacrolimus (TAC).
TAC-loaded UniORV (UO/TAC) was produced by the dripping and gelling of a solution comprising TAC, gelatin, starch syrup, and triethyl citrate at 0.5 w/w% drug loading. Its microstructure was elucidated by polarized light microscopy and the Raman mapping technique. The pharmacokinetic profiles of TAC after the oral administration of UO/TAC were evaluated in rats and healthy humans.
The dissolution behavior of UO/TAC was similar to that of commercial capsules, and the formation of nanoparticles was detected by TEM in dissolved media. In a stability study on UO/TAC, only 2.6 and 4.7% decreases in TAC concentrations were observed at 40± 2°C/75 ± 5% relative humidity for 4 months and at 50± 2°C for 2 months, respectively. A pharmacokinetic study on rats revealed a 30-fold higher AUC than that with crystalline TAC. A randomized double-blind crossover study on 8 healthy males showed that UniORV achieved a 1.4-fold increase in AUC and 34% decrease in inter-individual variation from the reference formulation.
The new dosage form UniORV is a promising approach to improve the dissolution, amorphous stability, and biopharmaceutical properties of TAC, which is a poorly water-soluble drug.


Explore Compound Types